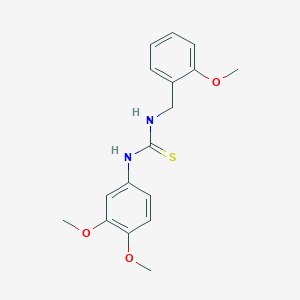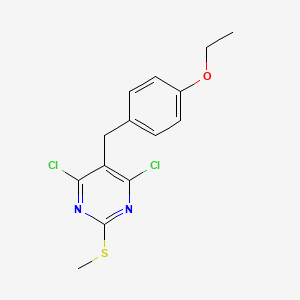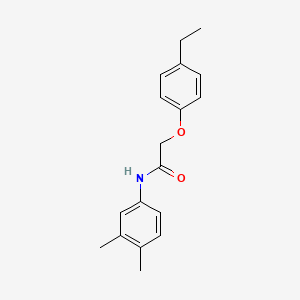
9-(1-naphthyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(1-naphthyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione, also known as AH-7921, is a synthetic opioid that was first synthesized in the 1970s. It has been found to have potent analgesic effects and has been investigated for its potential use as a pain medication. However, due to its high abuse potential and the lack of clinical trials, it is currently not approved for medical use.
Wirkmechanismus
9-(1-naphthyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione acts on the mu opioid receptor in the brain, which is responsible for mediating the analgesic effects of opioids. It binds to the receptor and activates it, leading to the release of endogenous opioids such as endorphins and enkephalins. This results in a decrease in pain perception and an increase in feelings of euphoria.
Biochemical and Physiological Effects:
9-(1-naphthyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been found to have potent analgesic effects, with a potency similar to that of morphine. It has also been found to have sedative and anxiolytic effects, as well as the potential for addiction and dependence. It has been shown to cause respiratory depression, which can be fatal in high doses.
Vorteile Und Einschränkungen Für Laborexperimente
9-(1-naphthyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has several advantages and limitations for use in laboratory experiments. Its potent analgesic effects make it a useful tool for studying the opioid receptor and the mechanisms of pain perception. However, its high abuse potential and potential for addiction make it a risky substance to work with. It is also not approved for medical use, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for research on 9-(1-naphthyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione. One area of interest is its potential use in the treatment of opioid addiction. Studies have shown that it can reduce withdrawal symptoms in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is its potential use as a pain medication. Its potent analgesic effects make it a promising candidate, but more research is needed to determine its safety and effectiveness. Finally, further research is needed to better understand the mechanism of action of 9-(1-naphthyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione and its effects on the brain and body.
Synthesemethoden
The synthesis of 9-(1-naphthyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione involves multiple steps, starting with the reaction of 1-naphthylamine with acetic anhydride to form N-acetyl-1-naphthylamine. This intermediate is then reacted with ethyl acetoacetate in the presence of sodium ethoxide to yield the final product, 9-(1-naphthyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione. The synthesis of 9-(1-naphthyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
9-(1-naphthyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been the subject of several scientific studies over the years. It has been investigated for its analgesic properties and has been found to be a potent opioid receptor agonist. It has also been studied for its potential use in the treatment of opioid addiction, as it has been shown to reduce withdrawal symptoms in animal models. However, due to its high abuse potential, it has not been approved for medical use.
Eigenschaften
IUPAC Name |
9-naphthalen-1-yl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c25-19-12-4-10-17-22(19)21(23-18(24-17)11-5-13-20(23)26)16-9-3-7-14-6-1-2-8-15(14)16/h1-3,6-9,21,24H,4-5,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQARLDWCNGEOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC5=CC=CC=C54)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Naphthalen-1-yl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5879375.png)


![3-[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5879418.png)
![N~3~-[(4-chlorophenyl)sulfonyl]-N~1~-phenyl-beta-alaninamide](/img/structure/B5879433.png)
![5,7-dimethyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5879439.png)

![4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide](/img/structure/B5879458.png)

![1-[(4-chlorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]imidazolidine](/img/structure/B5879468.png)

![N-benzyl-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5879492.png)
